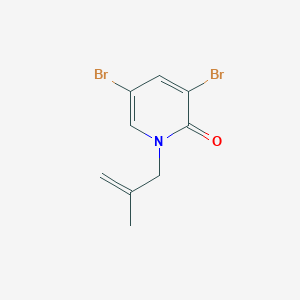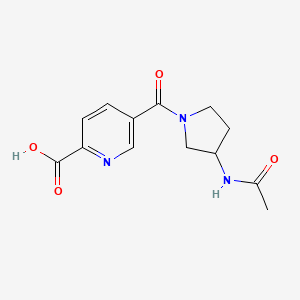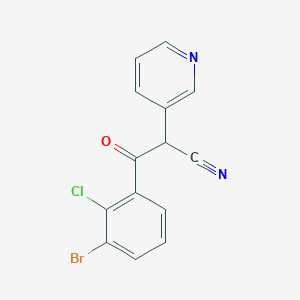
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one, also known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMP is a pyridine derivative that has two bromine atoms and a methyl group attached to it.
作用機序
The mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is not fully understood. However, it has been suggested that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the activity of enzymes such as DNA topoisomerase II and histone deacetylases (HDACs). DNA topoisomerase II is an enzyme that is involved in DNA replication and repair. HDACs are enzymes that remove acetyl groups from histones, which can affect gene expression. Inhibition of these enzymes can lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
実験室実験の利点と制限
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have a wide range of applications in various fields such as medicinal chemistry, material science, and organic synthesis.
However, there are also some limitations associated with the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.
将来の方向性
There are several future directions for the research on 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. In medicinal chemistry, further studies are needed to investigate the anticancer, antiviral, and antimicrobial properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. Studies are also needed to investigate the mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential as a therapeutic agent.
In material science, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a building block for the synthesis of novel materials such as MOFs. Studies are also needed to investigate the properties of these materials and their potential applications in various fields.
In organic synthesis, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a starting material for the synthesis of various pyridine derivatives. Studies are also needed to investigate the properties of these derivatives and their potential applications in various fields.
In conclusion, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be easily synthesized and purified, and has been found to have a wide range of applications in medicinal chemistry, material science, and organic synthesis. Further studies are needed to investigate the properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential applications in various fields.
合成法
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one can be synthesized by reacting 2,6-dibromopyridine with 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction yields 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a yellow solid with a melting point of 158-160°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and elemental analysis.
科学的研究の応用
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
In material science, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and drug delivery. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a linker in the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
In organic synthesis, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a starting material for the synthesis of various pyridine derivatives. It has been used as a precursor for the synthesis of 3,5-dibromo-2-pyridone, which has applications in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
3,5-dibromo-1-(2-methylprop-2-enyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-6(2)4-12-5-7(10)3-8(11)9(12)13/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYKNMSRNPDPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)